Methyl 2-butanamidoacetate
Description
Methyl 2-butanamidoacetate (C₇H₁₃NO₃) is an aliphatic ester derivative featuring a butanamido (-NHCOC₃H₇) group at the α-position of the acetate ester. This structural configuration combines the reactivity of an ester with the hydrogen-bonding capacity of an amide, making it a versatile intermediate in organic synthesis. For instance, methyl esters with amino or amido substituents, such as Methyl 2-aminobutanoate hydrochloride () and Methyl 4-acetamido-2-hydroxybenzoate (), are commonly used in peptide synthesis and pharmaceutical precursors, suggesting similar applications for this compound .
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 2-(butanoylamino)acetate |
InChI |
InChI=1S/C7H13NO3/c1-3-4-6(9)8-5-7(10)11-2/h3-5H2,1-2H3,(H,8,9) |
InChI Key |
ZNLZIFQCWQWBDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 2-butanamidoacetate with structurally or functionally related compounds, focusing on molecular features, synthesis, applications, and physicochemical properties.
Functional Group Analysis
- Key Insight : The aliphatic amide in this compound enhances stability against hydrolysis compared to hydroxyl-containing esters (e.g., Methyl 2-hydroxyacetate) but reduces reactivity relative to aromatic sulfamoyl derivatives () .
Physicochemical Properties
*Estimated based on structural analogs.
- Key Insight : The amide group increases melting points compared to simple esters (), while hydrochloride salts () enhance water solubility .
Q & A
Q. What are the recommended laboratory methods for synthesizing Methyl 2-butanamidoacetate?
- Methodological Answer : this compound can be synthesized via esterification of 2-butanamidoacetic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Post-reaction purification typically involves neutralization, solvent extraction, and column chromatography using silica gel. Analytical validation via gas chromatography (GC) with flame ionization detection (≥95.0% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical to confirm structural integrity . Safety protocols, including chemical-resistant gloves and ventilation, must align with OSHA standards .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Compare ¹H/¹³C peaks to reference data (e.g., δ ~3.7 ppm for methoxy groups).
- Infrared (IR) spectroscopy : Confirm ester carbonyl (C=O) stretches at ~1740 cm⁻¹.
- GC-MS : Quantify purity and detect volatile impurities.
Cross-referencing with canonical SMILES or InChI identifiers (e.g., from PubChem) ensures structural accuracy .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Inspect gloves for defects before use .
- Ventilation : Use fume hoods to avoid inhalation risks.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize this compound yield?
- Methodological Answer : Employ Design of Experiments (DoE) to evaluate variables:
- Catalyst concentration (0.5–5% v/v H₂SO₄).
- Reaction temperature (60–100°C).
- Molar ratio of reactants (1:1 to 1:3 acid:methanol).
Use response surface methodology (RSM) to identify optimal conditions. Monitor reaction progress via thin-layer chromatography (TLC) and adjust parameters iteratively .
Q. What strategies resolve contradictions in spectral data during characterization?
- Methodological Answer :
- Cross-validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm functional groups.
- Stereochemical analysis : Use chiral chromatography or optical rotation measurements if enantiomers are suspected.
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
Q. How can researchers assess the ecological impact of this compound when toxicity data are limited?
- Methodological Answer :
- Read-across approaches : Use data from structurally similar esters (e.g., methyl thienyl acetate) to predict biodegradability and toxicity .
- In silico tools : Apply QSAR models (e.g., EPA EPI Suite) to estimate bioaccumulation potential (logP) and aquatic toxicity (LC50).
- Microcosm studies : Evaluate soil mobility and microbial degradation in controlled lab environments .
Q. What advanced techniques are suitable for studying this compound’s role in drug delivery systems?
- Methodological Answer :
- Stability assays : Use HPLC to monitor ester hydrolysis under physiological conditions (pH 7.4, 37°C).
- Encapsulation efficiency : Employ dynamic light scattering (DLS) to analyze nanoparticle loading.
- In vitro release studies : Simulate drug release kinetics using dialysis membranes and UV-Vis spectrophotometry .
Data Contradiction and Analysis
Q. How to address discrepancies in reported solubility parameters for this compound?
- Methodological Answer :
- Standardize solvent systems : Test solubility in graded series (e.g., water:ethanol mixtures).
- Temperature control : Measure solubility at 25°C ± 0.5°C using a jacketed cell.
- Reference calibration : Compare results with known standards (e.g., methyl docosanoate) to identify methodological biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
